molecular formula C16H18ClNO3S2 B6561917 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1091173-80-6

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6561917
CAS No.: 1091173-80-6
M. Wt: 371.9 g/mol
InChI Key: OOZUMNHFWSWOAI-UHFFFAOYSA-N
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Description

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a phenyloxan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.

    Attachment of the Phenyloxan Moiety: The phenyloxan moiety is attached through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a phenyloxan derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in research to understand the interactions of sulfonamides with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide
  • 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonyl chloride

Uniqueness

  • Structural Differences : The presence of the sulfonamide group in 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide distinguishes it from other similar compounds, which may have different functional groups such as carboxamides or sulfonyl chlorides.
  • Chemical Properties : The sulfonamide group imparts unique chemical properties, such as increased solubility and specific reactivity towards nucleophiles.

Properties

IUPAC Name

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c17-14-6-7-15(22-14)23(19,20)18-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZUMNHFWSWOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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